molecular formula C19H19BrN2O3S B499769 4-[2-({[5-(4-Bromophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide

4-[2-({[5-(4-Bromophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide

Cat. No.: B499769
M. Wt: 435.3g/mol
InChI Key: MHVABPZSUPVRJK-UHFFFAOYSA-N
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Description

4-[2-({[5-(4-Bromophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide is a complex organic compound that features a furan ring substituted with a bromophenyl group and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-({[5-(4-Bromophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide typically involves multiple steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Sulfonamide formation: The benzenesulfonamide moiety is introduced through a reaction between a sulfonyl chloride and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form various oxidized derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furanones, while substitution of the bromine atom can yield various substituted derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.

    Medicine: It may have potential as a pharmaceutical agent due to its unique structural properties.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[2-({[5-(4-Bromophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-({[5-(4-Chlorophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide
  • 4-[2-({[5-(4-Methylphenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide

Uniqueness

The presence of the bromophenyl group in 4-[2-({[5-(4-Bromophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide distinguishes it from its analogs, potentially imparting unique electronic and steric properties that could influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C19H19BrN2O3S

Molecular Weight

435.3g/mol

IUPAC Name

4-[2-[[5-(4-bromophenyl)furan-2-yl]methylamino]ethyl]benzenesulfonamide

InChI

InChI=1S/C19H19BrN2O3S/c20-16-5-3-15(4-6-16)19-10-7-17(25-19)13-22-12-11-14-1-8-18(9-2-14)26(21,23)24/h1-10,22H,11-13H2,(H2,21,23,24)

InChI Key

MHVABPZSUPVRJK-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCNCC2=CC=C(O2)C3=CC=C(C=C3)Br)S(=O)(=O)N

Canonical SMILES

C1=CC(=CC=C1CCNCC2=CC=C(O2)C3=CC=C(C=C3)Br)S(=O)(=O)N

Origin of Product

United States

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